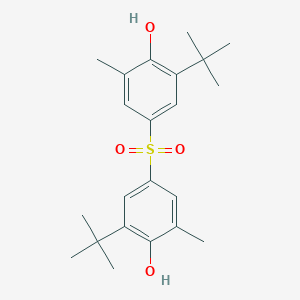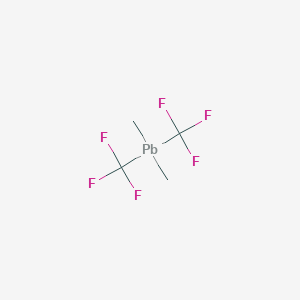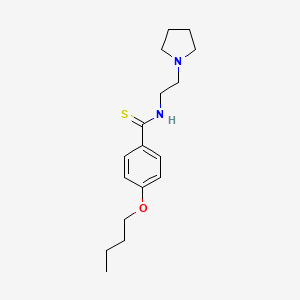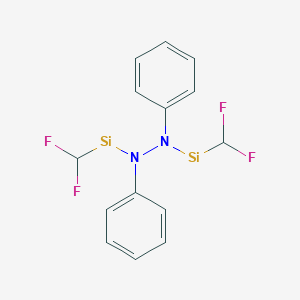
N-(2-Acrylamidoethyl)triethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acrylamidoethyl)triethylammonium iodide: is a quaternary ammonium compound with the molecular formula CH2=CHCONHCH2CH2N(CH2CH3)3+I− and a molecular weight of 326.22 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acrylamidoethyl)triethylammonium iodide typically involves the reaction of acrylamide with triethylamine in the presence of iodine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Acrylamidoethyl)triethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Polymerization Reactions: The acrylamide group allows the compound to undergo polymerization, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and .
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted ammonium compounds.
Polymerization Reactions: The major products are polyacrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Acrylamidoethyl)triethylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylamide gels for electrophoresis and chromatography.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Industry: Utilized in the production of water-soluble polymers for wastewater treatment and as a flocculant.
Wirkmechanismus
The mechanism of action of N-(2-Acrylamidoethyl)triethylammonium iodide involves its interaction with various molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes, leading to its antimicrobial properties . Additionally, the acrylamide group enables the compound to form cross-linked networks, making it useful in hydrogel formation .
Vergleich Mit ähnlichen Verbindungen
- N-(2-Acrylamidoethyl)trimethylammonium chloride
- N-(2-Acrylamidoethyl)dimethylammonium bromide
Comparison: N-(2-Acrylamidoethyl)triethylammonium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its chloride and bromide counterparts. The presence of the iodide ion enhances its nucleophilicity, making it more reactive in substitution reactions .
Eigenschaften
CAS-Nummer |
66456-25-5 |
|---|---|
Molekularformel |
C11H23IN2O |
Molekulargewicht |
326.22 g/mol |
IUPAC-Name |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H22N2O.HI/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
InChI-Schlüssel |
XXGQPGNQRDOVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCNC(=O)C=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


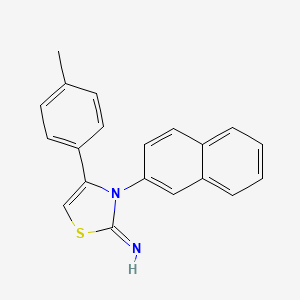

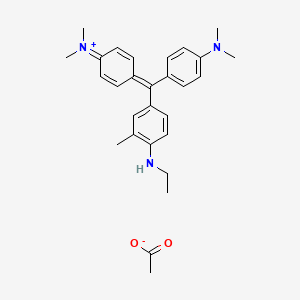

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
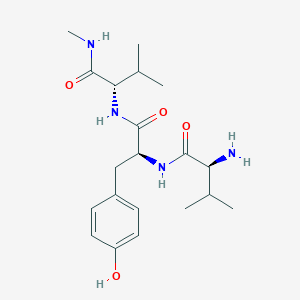
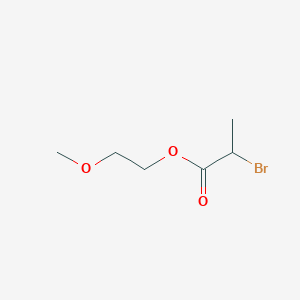
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
